molecular formula C16H16BrNO3 B5458135 4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide

4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide

Cat. No.: B5458135
M. Wt: 350.21 g/mol
InChI Key: ZTWDLKVBDPARED-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H16BrNO3 and a molecular weight of 350.21 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further linked to a 2-(2-methoxyphenoxy)ethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination to introduce the bromine atom at the para position.

    Etherification: The brominated benzamide is then reacted with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 4-bromo-N-(2-ethylphenyl)benzamide
  • 4-bromo-N-(2-methoxyphenyl)benzamide

Uniqueness

4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide is unique due to the presence of the 2-(2-methoxyphenoxy)ethyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and improve its solubility and stability.

Properties

IUPAC Name

4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-20-14-4-2-3-5-15(14)21-11-10-18-16(19)12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWDLKVBDPARED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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